DPBX-L-Dopa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DPBX-L-Dopa is a boron-containing dopa-derivative, acting as a bladder relaxant through non-catecholamine receptors.

科学的研究の応用

Parkinson's Disease Treatment : L-DOPA, the dopamine precursor, is the most efficacious noninvasive therapy for Parkinson's disease (PD). Studies show its role in managing motor symptoms in PD, highlighting the transformation of L-DOPA to dopamine in the brain as crucial for its therapeutic effects. This is evident in the improvement of motor function and subjective alertness in PD patients treated with L-DOPA (Pavón et al., 2006), (Molloy et al., 2006).

Understanding L-DOPA-Induced Dyskinesia : Research has extensively studied L-DOPA-induced dyskinesia, particularly in Parkinson's disease. The focus has been on understanding the molecular changes and neuronal pathways involved, such as ERK phosphorylation and FosB expression, and how they contribute to the development of dyskinesia (Cenci & Lundblad, 2006), (Lebel et al., 2010).

L-DOPA's Role in Neurobiology : Studies have expanded our understanding of L-DOPA's broader biological activity, including its role in neurotransmission beyond its conversion to dopamine. This encompasses the dual inhibitory and excitatory effects of L-DOPA on dopaminergic neurons and its impact on synaptic plasticity (Guatteo et al., 2013), (Picconi et al., 2003).

Biosynthesis and Extraction Methods : Research has been conducted to optimize the biosynthesis and extraction of L-DOPA, focusing on developing sustainable, simple, and efficient methods. This includes studies on the response surface methodology for L-DOPA production and novel extraction methods from plant sources, contributing to a more accessible supply for medicinal use (Patil et al., 2013), (Polanowska et al., 2019).

Sensor Development for L-DOPA Detection : Efforts have been made to develop sensitive and selective methods for the voltammetric determination of L-DOPA, such as the creation of electrochemical sensors. These advancements aid in the accurate monitoring and quantification of L-DOPA in various formulations (Leite et al., 2012).

Potential Antitumor Agent : L-DOPA has been explored as a potential antitumor agent, particularly in the context of inhibiting the growth of pigmented human melanoma cells. This suggests a broader application of L-DOPA beyond neurology, opening avenues for cancer research and treatment (Wick, 1977).

特性

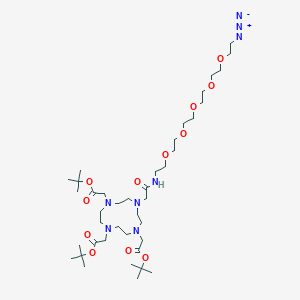

分子式 |

C21H20BNO4 |

|---|---|

分子量 |

361.204 |

IUPAC名 |

(S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one |

InChI |

InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1 |

InChIキー |

DHVNVRFTHFDFNG-SFHVURJKSA-N |

SMILES |

O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

DPBX-L-Dopa; DPBX L Dopa; DPBX L-Dopa |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

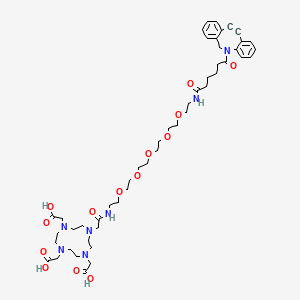

![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)